[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate
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Overview
Description
[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate: is a bioactive compound known for its pharmacological potential in therapeutic interventions against various ailments. This compound is a derivative of glucopyranose and salicylate, making it a significant molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate involves the acetylation of glucopyranose followed by esterification with salicylic acid. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process involves heating the reactants under reflux conditions to ensure complete acetylation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group of the salicylate moiety, leading to the formation of quinones.
Reduction: : Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: : The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace acetyl groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deacetylated glucopyranose derivatives.
Substitution: Various substituted glucopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its reactive acetyl and ester groups.
Biology: : It has been studied for its potential to interact with enzymes and receptors, making it a candidate for drug development.
Medicine: : The compound exhibits pharmacological activities, including anti-inflammatory and analgesic properties, making it useful in therapeutic applications.
Industry: : It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and receptors in the body. The acetyl groups enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit or activate various pathways, including those involved in inflammation and pain response.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetraacetate 1-(2-hydroxybenzoate)-β-D-Glucopyranose: Similar in structure but differs in the position and number of acetyl groups.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds share similar pharmacological properties but have different core structures.
Uniqueness
- The specific arrangement of acetyl and ester groups in [3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate provides unique reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOALTWKYYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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